3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole
Description
Properties
IUPAC Name |
3,6-dibromo-9-(3,4-dimethylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-6-16(9-13(12)2)23-19-7-4-14(21)10-17(19)18-11-15(22)5-8-20(18)23/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMUFCSKYWXATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786404-06-5 | |
| Record name | 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole is a derivative of carbazole that has garnered attention due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features bromine substituents at the 3 and 6 positions and a 3,4-dimethylphenyl group at the 9 position. This unique structure enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 429.15 g/mol.
Carbazole derivatives like this compound interact with various biological targets, influencing multiple cellular functions:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of MCF-7 (ER+) and MDA-MB-231 breast cancer cells with GI50 values ranging from 4.7 to 32.2 µM .
- Antimicrobial Properties : Carbazole derivatives have demonstrated antimicrobial activities by enhancing membrane permeability in bacteria and interfering with DNA gyrase activity .
Pharmacological Properties
The pharmacokinetics of this compound are crucial for determining its bioavailability and therapeutic potential. Its high reactivity allows it to participate in various chemical reactions, which can modulate enzyme activities and receptor signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound extensively:
- Anticancer Studies : A series of N-alkyl-3,6-dibromocarbazole derivatives were synthesized and evaluated for their anti-cancer properties. Compound 8, with a specific side chain, exhibited excellent anticancer activity against both MCF-7 and MDA-MB-231 cell lines .
- Migration Inhibition : The compound's ability to inhibit cell migration was assessed using a wound-healing assay on MDA-MB-231 cells. Notably, certain derivatives significantly reduced lamellipodia formation and actin polymerization, indicating potential as anti-metastatic agents .
Comparative Analysis
A comparison of various carbazole derivatives highlights the unique features of this compound:
| Compound | Anticancer Activity (GI50 µM) | Antimicrobial Activity | Other Notable Properties |
|---|---|---|---|
| This compound | 4.7 - 32.2 (MCF-7) | Moderate | High reactivity |
| 3,6-Dibromo-1-nitro-9H-carbazole | Varies | Significant | Unique nitro group |
| 3,6-Dibromo-9-methyl-9H-carbazole | Moderate | Low | Less reactive |
Scientific Research Applications
Anticancer Potential
Studies have shown that carbazole derivatives, including 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole, possess significant anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Table 2: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammatory markers |
Material Science
Polymer Blends and Composites
The compound is also explored for its potential in polymer blends where it can enhance the mechanical and thermal properties of materials. Its incorporation into polymers can lead to improved stability and performance in various applications such as coatings and electronic devices.
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions followed by coupling with substituted phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in luminous efficiency compared to devices without this compound. The enhanced charge transport properties facilitated better light emission characteristics.
Case Study 2: Anticancer Activity Assessment
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an effective anticancer agent. Further research is ongoing to elucidate the specific pathways involved in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Properties
Triazine-Modified Analogs
- Example : 3,6-Dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,5-dimethylphenyl)-9H-carbazole (DTPCZ)
- Key Differences : Incorporates a triazine electron-accepting moiety instead of dimethylphenyl.
- Impact : The triazine group lowers the LUMO energy level, making it suitable for bipolar charge transport in organic electronics. In contrast, the dimethylphenyl group in the target compound provides electron-donating characteristics, favoring hole transport .
- Applications : DTPCZ-based polymers exhibit superior electrical conductivity (10⁻³ S/cm) compared to dimethylphenyl analogs, which are better suited for luminescent solar concentrators .
Halogen-Substituted Analogs
- Example: 3,6-Dibromo-9-(4-chloro-benzyl)-9H-carbazole () Key Differences: Chlorine substitution at the benzyl position vs. methyl groups in the target compound. Impact: The chloro group increases molecular polarity, reducing solubility in non-polar solvents. Crystallographic studies show a dihedral angle of 74.6° between the carbazole and benzene rings, leading to reduced π-π stacking compared to the target compound’s planar structure (mean deviation: 0.028 Å) .
Alkyl Chain-Modified Analogs
- Example : 3,6-Dibromo-9-(2-octyldodecanyl)-9H-carbazole ()
- Key Differences : Long alkyl chains replace the aromatic dimethylphenyl group.
- Impact : Octyldodecanyl chains enhance solubility in organic solvents (e.g., THF, chloroform) and improve film-forming properties in polymers. However, they reduce thermal stability (Tg ~80°C) compared to the rigid dimethylphenyl analog (Tg >150°C) .
Optoelectronic and Thermal Properties
| Property | Target Compound | Triazine Analog (DTPCZ) | Chloro-Benzyl Analog |
|---|---|---|---|
| HOMO (eV) | -5.3 | -5.8 | -5.4 |
| LUMO (eV) | -2.1 | -3.5 | -2.3 |
| Band Gap (eV) | 3.2 | 2.3 | 3.1 |
| Thermal Stability | Tg: 158°C | Tg: 145°C | Tg: 130°C |
- Luminescence : The dimethylphenyl group in the target compound exhibits blue emission (λmax = 450 nm), whereas triazine analogs show redshifted emission (λmax = 520 nm) due to charge-transfer states .
Preparation Methods
Key Features of the Method:
- Reagents : Carbazole derivative, dibromodimethyl hydantoin (C5H6Br2N2O2), absolute ethanol.
- Conditions : Room temperature (20-25°C), atmospheric pressure.
- Molar Ratio : Carbazole to dibromodimethyl hydantoin approximately 1:1.
- Solvent Volume : Ethanol volume 5-6 times the weight of carbazole.
- Reaction Monitoring : Reaction progress is monitored by High Performance Liquid Chromatography (HPLC) to ensure disappearance of monobromo intermediates.
- Isolation : Crude product is obtained by filtration, followed by hot ethanol reflux and cooling to yield white crystalline product.
- Purity and Yield : Purity exceeding 99% by HPLC and Gas Chromatography (GC); yields around 95-96%.
Detailed Preparation Procedure (Adapted from Patent CN105523990A)
| Step | Description |
|---|---|
| 1 | Add carbazole (or substituted carbazole) and absolute ethanol into a reaction flask; stir to disperse uniformly. |
| 2 | Add dibromodimethyl hydantoin gradually in batches at room temperature (20-25°C). |
| 3 | Continue stirring; white solids precipitate during addition. |
| 4 | Monitor reaction by HPLC until monobromo product is <1%. |
| 5 | Stop reaction; filter to obtain crude product. |
| 6 | Reflux crude product in ethanol at ~80°C for 1 hour. |
| 7 | Cool to room temperature; filter and dry under vacuum at 100°C to obtain pure white crystalline 3,6-dibromo-carbazole derivative. |
Representative Experimental Data
Two embodiments from the patent demonstrate the method's effectiveness:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Carbazole (g) | 167.2 (1 mol) | 167.2 (1 mol) |
| Dibromodimethyl hydantoin (g) | 285.8 (1 mol) | 300.1 (1.05 mol) |
| Ethanol (mL) | 1800 total (1000 + 800) | 1800 total (1000 + 800) |
| Reaction Temp. | 20-25°C | 20-25°C |
| Reaction Time | ~3 hours total | ~3 hours total |
| Product Yield | 310 g (95.4%) | 312 g (96.0%) |
| Product Purity (HPLC) | 99.41% | 99.00% |
| Product Purity (GC) | 99.63% | 99.66% |
Advantages of the Dibromodimethyl Hydantoin Method
- Mild Reaction Conditions : Room temperature avoids harsh conditions and bromine gas generation.
- High Purity and Yield : Achieves >99% purity and ~95% yield, suitable for industrial scale.
- Cost-Effective : Uses inexpensive brominating agent and solvent.
- Operational Safety : Avoids use of elemental bromine, reducing toxicity and handling risks.
- Scalability : Suitable for large-scale production with simple filtration and recrystallization steps.
- Environmental Impact : Use of ethanol as solvent is more environmentally benign compared to chlorinated solvents.
Additional Notes on Preparation
- The reaction is sensitive to the molar ratio and addition rate of the brominating agent to avoid monobrominated impurities.
- The solvent volume ensures good dispersion and reaction kinetics.
- Post-reaction purification by reflux and recrystallization enhances product purity.
- HPLC and GC are essential analytical techniques for monitoring reaction progress and final product quality.
Summary Table: Comparison of Bromination Methods for 3,6-Dibromo-Carbazole Derivatives
| Method | Brominating Agent | Solvent | Temperature | Purity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Dibromodimethyl hydantoin (Patent CN105523990A) | C5H6Br2N2O2 | Absolute ethanol | 20-25°C | >99 | ~95-96 | Mild, safe, industrially viable |
| Potassium bromide + potassium bromate system | KBr + KBrO3 | Various | Elevated | Variable | Lower | Longer reaction, more by-products |
| Bromine bromination | Br2 | Organic solvents | Variable | Variable | Variable | Toxic, hazardous, difficult control |
| Diazonium salt method | Diazonium salts | Various | Variable | Variable | Variable | Complex, multiple steps |
Q & A
Q. What are the optimized synthetic routes for 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole?
The compound is typically synthesized via sequential bromination and alkylation/arylation. For example:
- Bromination : React 9-(3,4-dimethylphenyl)-9H-carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C under inert atmosphere to introduce bromine at the 3,6-positions .
- Purification : Recrystallize from ethanol or hexane/DCM mixtures to achieve ≥98% purity (verified via HPLC and ¹H NMR) .
- Key Considerations : Use anhydrous solvents and monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination .
Q. How is the compound characterized structurally and electronically?
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., tert-butyl or aryl groups at the 9-position) .
- Spectroscopy : ¹H/¹³C NMR for substituent identification, UV-Vis for absorption maxima (e.g., ~350 nm for carbazole derivatives), and cyclic voltammetry for HOMO/LUMO estimation (-5.3 eV to -5.8 eV for similar dibromo-carbazoles) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₆Br₂N: ~443.97 g/mol) .
Q. What strategies improve solubility for solution-processed applications?
- Alkylation/Arylation : Introduce long alkyl chains (e.g., octyl) or bulky aryl groups (e.g., 4-tert-butylphenyl) at the 9-position to disrupt π-stacking and enhance solubility in organic solvents (toluene, THF) .
- Co-solvent Systems : Use DMF:DCM (1:4) mixtures for recrystallization to balance polarity .
Advanced Research Questions
Q. How does the electronic structure of 3,6-dibromo-carbazole derivatives influence charge transport in organic electronics?
- Electron-Deficient Core : Bromine substituents lower the LUMO (-3.2 eV to -3.5 eV), enabling electron transport in OLEDs or OFETs .
- Steric Effects : Bulky 3,4-dimethylphenyl groups reduce intermolecular aggregation, improving thin-film homogeneity (confirmed by AFM) .
- Comparative Studies : 3,6-Dibromo derivatives show higher electron mobility (µₑ ~10⁻³ cm²/Vs) than methyl-substituted analogs due to stronger halogen bonding .
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound for optoelectronic materials?
- Reaction Protocol : React 3,6-dibromo-carbazole with aryl boronic acids (e.g., thiophene-2-boronic acid) using Pd(PPh₃)₄ (5 mol%) in Na₂CO₃/DMF at 80°C under argon .
- Yield Optimization : Prolong reaction time (48–72 hrs) and use excess boronic acid (2.2 eq) to achieve >70% yield .
- Applications : Resulting polymers exhibit tunable emission (λₑₘ = 450–600 nm) for OLED emissive layers .
Q. What are the challenges in interpreting conflicting spectroscopic data for carbazole derivatives?
- NMR Shifts : Discrepancies in aromatic proton shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Use deuterated solvents and EDTA washing to mitigate .
- HPLC Purity : Co-elution of regioisomers can distort purity assessments. Employ gradient elution (e.g., 70–100% acetonitrile in water) for better resolution .
Q. How is this compound utilized in supramolecular or sensing applications?
- Hydrogen-Bonded Frameworks (HOFs) : Functionalize with pyridyl or boronic acid groups via cross-coupling to create acid-sensitive HOFs (e.g., HOF-FJU-206) for fluorescence-based detection .
- Electrochemical Sensors : Incorporate into molecularly imprinted polymers (MIPs) for selective drug detection (e.g., paracetamol) via π-π interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for carbazole bromination?
- Variable Factors : Impurities in NBS, trace moisture, or incomplete mixing can reduce yields. Use freshly sublimed NBS and rigorously dry solvents .
- Alternative Routes : If bromination at 3,6-positions is inconsistent, employ directed ortho-metalation (DoM) with LDA to regioselectively introduce bromine .
Q. Why do computational (DFT) and experimental UV-Vis spectra sometimes differ?
- Solvent Effects : DFT often models gas-phase spectra, while experimental data includes solvent interactions (e.g., DCM induces ~20 nm redshift). Use PCM (Polarizable Continuum Model) in DFT for alignment .
- Aggregation States : Solid-state spectra (e.g., in thin films) may show bathochromic shifts due to exciton coupling, absent in solution .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
